(3S,4S)-3-Amino-1-hydroxy-4-methylpyrrolidin-2-one(2R,3R)-2,3-Dihydroxysuccinicacidsalt
Description
(3S,4S)-3-Amino-1-hydroxy-4-methylpyrrolidin-2-one(2R,3R)-2,3-Dihydroxysuccinicacidsalt is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and biological activity.
Properties
Molecular Formula |
C9H16N2O8 |
|---|---|
Molecular Weight |
280.23 g/mol |
IUPAC Name |
(3S,4S)-3-amino-1-hydroxy-4-methylpyrrolidin-2-one;(2R,3R)-2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/C5H10N2O2.C4H6O6/c1-3-2-7(9)5(8)4(3)6;5-1(3(7)8)2(6)4(9)10/h3-4,9H,2,6H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t3-,4-;1-,2-/m01/s1 |
InChI Key |
NGPWQCGVOGYXAG-ZPDJLWTBSA-N |
Isomeric SMILES |
C[C@H]1CN(C(=O)[C@H]1N)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
Canonical SMILES |
CC1CN(C(=O)C1N)O.C(C(C(=O)O)O)(C(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-3-Amino-1-hydroxy-4-methylpyrrolidin-2-one(2R,3R)-2,3-Dihydroxysuccinicacidsalt typically involves multiple steps, including the formation of the pyrrolidinone ring and the introduction of the amino and hydroxy groups. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as crystallization, chromatography, and recrystallization are commonly employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(3S,4S)-3-Amino-1-hydroxy-4-methylpyrrolidin-2-one(2R,3R)-2,3-Dihydroxysuccinicacidsalt undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amines or alcohols.
Scientific Research Applications
(3S,4S)-3-Amino-1-hydroxy-4-methylpyrrolidin-2-one(2R,3R)-2,3-Dihydroxysuccinicacidsalt has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (3S,4S)-3-Amino-1-hydroxy-4-methylpyrrolidin-2-one(2R,3R)-2,3-Dihydroxysuccinicacidsalt involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into active sites of enzymes, inhibiting their activity or altering their function. Pathways involved may include signal transduction, metabolic processes, and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
- (2S,3R,4R)-3-Amino-1-hydroxy-4-methylpyrrolidin-2-one
- (2R,3S,4S)-3-Amino-1-hydroxy-4-methylpyrrolidin-2-one
- (2R,3R,4S)-3-Amino-1-hydroxy-4-methylpyrrolidin-2-one
Uniqueness
The uniqueness of (3S,4S)-3-Amino-1-hydroxy-4-methylpyrrolidin-2-one(2R,3R)-2,3-Dihydroxysuccinicacidsalt lies in its specific stereochemistry, which imparts distinct chemical and biological properties. This compound’s ability to interact with specific molecular targets makes it valuable in various research and industrial applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
